1-methyl-1H-benzo[d]imidazol-5-yl 3-(4-methoxyphenyl)propanoate
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole compounds can also vary widely. For instance, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Corrosion Inhibition
Imidazole derivatives, including those related to 1-methyl-1H-benzo[d]imidazol-5-yl 3-(4-methoxyphenyl)propanoate, have been synthesized and investigated for their corrosion inhibition efficacy on mild steel in acidic solutions. The presence of methoxyphenyl groups in these compounds contributes significantly to their high corrosion inhibition efficiency, potentially due to strong adsorption on metal surfaces (Prashanth et al., 2021). Similar studies have highlighted the role of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles, emphasizing the mixed physisorption and chemisorption mechanism on mild steel surfaces (Ammal et al., 2018).
Bioactive Compounds
Research on marine-derived fungi has led to the isolation of phenyl ether derivatives, including compounds structurally related to this compound, with demonstrated strong antioxidant activities. These findings suggest the potential of such compounds in developing new antioxidant agents (Xu et al., 2017).
Material Science and Catalysis
Studies have shown the synthesis and characterization of novel imidazole derivatives, focusing on their structural properties and potential applications in material science. The exploration of these compounds extends to their interaction with surfaces and potential use in catalytic processes, indicating a broad scope of application beyond biological activities (Ünver et al., 2009; Kumar et al., 2020).
Anticancer and Antioxidant Agents
A novel series of benzimidazole derivatives has been synthesized and evaluated for their anticancer and antioxidant activities. These studies reveal the potential of such compounds in therapeutic applications, highlighting the importance of structural modifications to enhance biological activity (Kumaraswamy et al., 2021).
Cardiotonic Agents
Research on 4-aroyl-1,3-dihydro-2H-imidazol-2-ones, closely related to the chemical structure , has identified compounds with significant cardiotonic activity. These findings suggest the utility of such chemical frameworks in developing treatments for congestive heart failure, demonstrating the diverse pharmacological potential of imidazole derivatives (Schnettler et al., 1982).
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazoles, have been known to interact with various targets, including protein kinases .
Mode of Action
Benzimidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Benzimidazole derivatives have been known to interact with various biochemical pathways, influencing a wide range of physiological processes .
Result of Action
Benzimidazole derivatives have been reported to exhibit a broad range of biological activities, which suggests that they may have diverse molecular and cellular effects .
Safety and Hazards
Future Directions
The future directions for research into imidazole compounds are vast, given their wide range of biological activities and potential therapeutic applications. There is a great importance of heterocyclic ring containing drugs . Therefore, there is a need for the development of a new drug that overcomes the AMR problems .
properties
IUPAC Name |
(1-methylbenzimidazol-5-yl) 3-(4-methoxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-20-12-19-16-11-15(8-9-17(16)20)23-18(21)10-5-13-3-6-14(22-2)7-4-13/h3-4,6-9,11-12H,5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFQDJWLLMZPRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)OC(=O)CCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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